

Technical Support Center: AGN-195183 In Vivo Studies

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Compound of Interest		
Compound Name:	AGN-195183	
Cat. No.:	B1672190	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential in vivo toxicity associated with **AGN-195183** (also known as IRX-5183), a potent and selective retinoic acid receptor alpha (RAR α) agonist.

Frequently Asked Questions (FAQs)

Q1: What is AGN-195183 and what is its mechanism of action?

A1: **AGN-195183** is a novel, orally bioavailable retinoid that functions as a potent and selective agonist for the retinoic acid receptor-alpha (RAR α), with a Kd of 3 nM.[1] It has demonstrated no activity on RAR β and RAR γ .[1] Its mechanism of action involves binding to and activating RAR α , which in turn promotes the transcription of RAR α -responsive genes.[2][3] This signaling cascade is crucial for cellular differentiation and proliferation, and its activation can lead to the induction of apoptosis in cancer cells.[2][3]

Q2: What are the known in vivo toxicities of **AGN-195183** from clinical trials?

A2: Phase I clinical trials in patients with advanced solid tumors and acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS) have identified several toxicities. The most significant dose-limiting toxicities observed at higher doses (30-60 mg/m²/d) were grade 3 elevations in alkaline phosphatase and grade 3 mucositis.[4] In a study with relapsed or refractory AML/MDS patients, common adverse events included hypertriglyceridemia, fatigue, dyspnea, and edema.[5][6][7] Hypertriglyceridemia was a notable and manageable side effect. [5][6]



Q3: Preclinically, how does the toxicity profile of AGN-195183 compare to other retinoids?

A3: Preclinical models have suggested that **AGN-195183** may have a more favorable topical toxicity profile compared to less selective RAR interactive agents.[4] Specifically, it was found to be inactive in an in vivo model of topical irritation, unlike the RARα-selective retinoid Am-580. [1][8]

Q4: Has AGN-195183 been discontinued from clinical trials?

A4: Yes, it has been reported that the clinical development of **AGN-195183** for cancer treatment was discontinued during Phase I trials.[9][10]

Troubleshooting Guide: In Vivo Toxicity Management

This guide provides practical advice for managing and minimizing toxicities observed during in vivo experiments with **AGN-195183**.

Troubleshooting & Optimization

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Observed Issue/Toxicity	Potential Cause	Recommended Action
Elevated Alkaline Phosphatase	Hepatobiliary effects secondary to RARα activation.	- Dose Reduction: This was a dose-limiting toxicity in clinical trials. Consider reducing the dose.[4] - Liver Function Monitoring: Regularly monitor liver function enzymes (ALT, AST, ALP, Bilirubin) throughout the study Histopathology: Conduct thorough histopathological analysis of the liver at the end of the study.
Mucositis (Oral Inflammation)	Disruption of epithelial cell turnover in the gastrointestinal tract.	- Dose Adjustment: Mucositis was observed at higher doses. [4] A dose reduction is the primary mitigation strategy Supportive Care: In animal models, ensure access to soft food and monitor for signs of distress or reduced food intake.
Hypertriglyceridemia	Retinoid-induced effects on lipid metabolism.	- Lipid Profile Monitoring: Regularly monitor serum triglyceride and cholesterol levels Dietary Considerations: For long-term studies, consider a low-fat diet for the animals if feasible and not a confounding factor for the study Pharmacological Intervention: In clinical settings, lipid-lowering agents were used.[6] For preclinical studies, this could be a



		confounding factor and should be carefully considered.
General Morbidity (Fatigue, Weight Loss)	Systemic effects of RARα activation or off-target effects at higher concentrations.	- Dose Titration: Start with a lower dose and gradually escalate to determine the maximum tolerated dose in your specific model. The clinically determined MTD was 15 mg/m²/d.[4] - Frequent Monitoring: Increase the frequency of animal monitoring for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) Staggered Dosing: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery.

Quantitative Data Summary

Table 1: Dose-Limiting Toxicities from Phase I Solid Tumor Trial[4]

Dose Level	Number of Patients	Dose-Limiting Toxicities (DLTs)	Details of DLTs
60 mg/m²/d	5	2	Grade 3 elevation of alkaline phosphatase, Grade 3 mucositis
30 mg/m²/d	4	2	Grade 3 elevation of alkaline phosphatase
15 mg/m²/d	6	0	Well tolerated

Table 2: Common Adverse Events from Phase I AML/MDS Trial[5][6][7]



Adverse Event	Grade	Frequency	Notes
Hypertriglyceridemia	1-4	6 out of 11 patients	Manageable with lipid- modifying therapies.
Fatigue	3	2 out of 11 patients	-
Dyspnea	Not specified	Common	-
Edema	Not specified	Common	-

Experimental Protocols

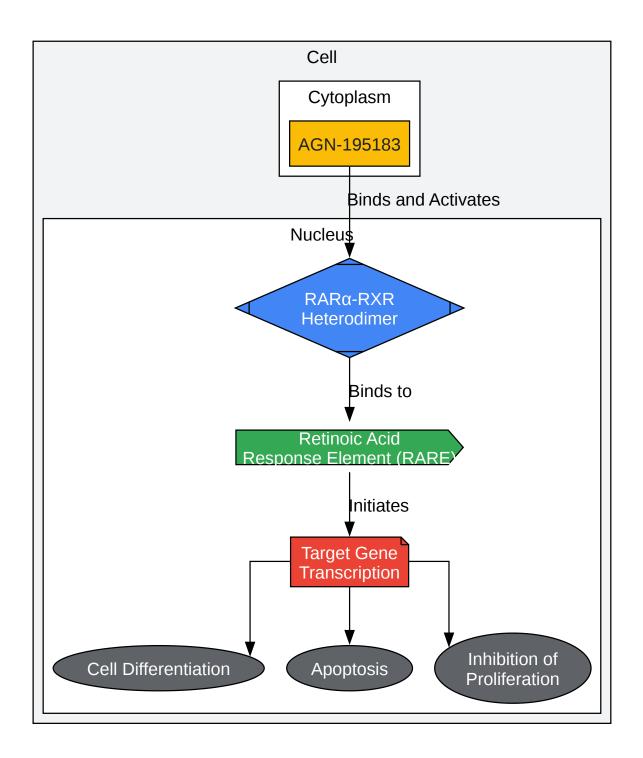
Protocol 1: In Vivo Assessment of Leukemic Blast Maturation

This protocol is adapted from a clinical study to assess the biological activity of **AGN-195183**. [5]

- Animal Model: Use a relevant murine model of acute myeloid leukemia (e.g., AML1-ETO expressing bone marrow progenitors).[11]
- Treatment: Administer AGN-195183 orally at the desired dose and schedule.
- Sample Collection: Collect bone marrow aspirates or peripheral blood at baseline and at specified time points post-treatment.
- Flow Cytometry:
 - Prepare single-cell suspensions from the collected samples.
 - Stain cells with fluorescently conjugated antibodies against markers of myeloid differentiation, such as CD11b and CD38.
 - Analyze the samples using a flow cytometer to quantify the percentage of leukemic blasts expressing these maturation markers.
- Data Analysis: Compare the expression of CD11b and CD38 on leukemic blasts before and after treatment to determine if AGN-195183 induces in vivo differentiation.



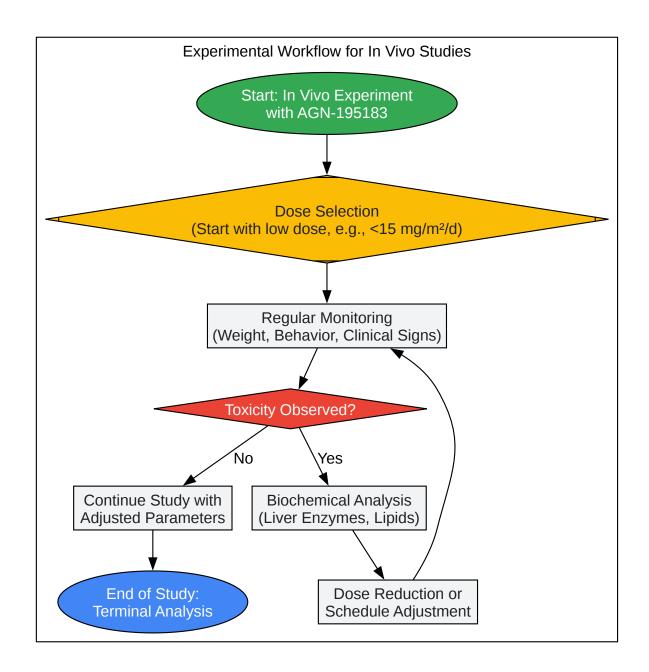
Visualizations



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Caption: Signaling pathway of AGN-195183.





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Caption: Workflow for minimizing AGN-195183 in vivo toxicity.



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